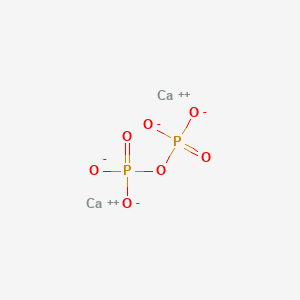
Calcium pyrophosphate
Cat. No. B051889
Key on ui cas rn:
7790-76-3
M. Wt: 218.05 g/mol
InChI Key: HJROPEWVPUPTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08889745B2
Procedure details


However, when 150 mM calcium chloride solution and 75 mM tetrasodium pyrophosphate solution, both adjusted to pH 7, were used to form the initial mixture, very small fibrous calcium pyrophosphate particles with a diameter of about 1 to 3 microns were formed. Similar results were obtained when 75 mM calcium chloride solution and 37.5 mM tetrasodium pyrophosphate solution were used to form the initial mixture.



Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Ca+2:2].[Cl-].[O-:4][P:5]([O:8][P:9]([O-:12])([O-:11])=[O:10])(=[O:7])[O-:6].[Na+].[Na+].[Na+].[Na+]>>[O-:6][P:5]([O:8][P:9]([O-:12])([O-:11])=[O:10])(=[O:4])[O-:7].[Ca+2:2].[Ca+2:2] |f:0.1.2,3.4.5.6.7,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Ca+2].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
